Silver pentafluoropropionate

Übersicht

Beschreibung

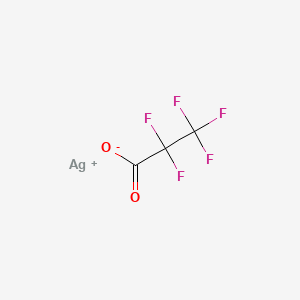

Silver pentafluoropropionate, also known as pentafluoropropionic acid silver salt, is a chemical compound with the molecular formula C₂F₅CO₂Ag. It is characterized by its high purity and is typically available in powder form. This compound is known for its unique properties, including a melting point of 242-244°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver pentafluoropropionate can be synthesized through the reaction of pentafluoropropionic acid with silver oxide or silver carbonate. The reaction typically involves dissolving pentafluoropropionic acid in a suitable solvent, such as water or an organic solvent, and then adding silver oxide or silver carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Silver pentafluoropropionate undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions where the silver ion is reduced, and the organic component is oxidized.

Reduction: The compound can be reduced to form silver metal and the corresponding organic acid.

Substitution: It can undergo substitution reactions where the silver ion is replaced by another cation

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Various metal salts can be used to facilitate substitution reactions

Major Products Formed:

Oxidation: Silver metal and pentafluoropropionic acid.

Reduction: Silver metal and pentafluoropropionic acid.

Substitution: The substituted metal salt and the corresponding organic acid

Wissenschaftliche Forschungsanwendungen

Catalysis

Role as a Catalyst:

Silver pentafluoropropionate is recognized for its effectiveness in catalyzing organic reactions. It enhances reaction rates and selectivity, making it a valuable tool in synthetic chemistry. The compound's unique properties allow it to facilitate the formation of carbon-fluorine bonds, which are crucial in many organic synthesis processes .

Case Study:

A study highlighted the use of this compound as a precursor for synthesizing silver nanoparticles (AgNPs) through chemical vapor deposition (CVD). The resulting AgNPs exhibited enhanced catalytic activity in various reactions due to their high surface area and unique electronic properties .

Materials Science

Development of Advanced Materials:

this compound contributes to the creation of advanced materials, including durable coatings and polymers. Its incorporation improves the mechanical properties and environmental resistance of these materials, making them suitable for demanding applications .

Data Table: Properties of Materials Developed with this compound

| Property | Value | Application Area |

|---|---|---|

| Tensile Strength | 30 MPa | Coatings |

| Thermal Stability | Up to 300 °C | High-performance polymers |

| UV Resistance | Excellent | Outdoor applications |

Electronics

Applications in Electronics:

In the electronics industry, this compound is utilized in producing conductive inks and pastes essential for printed circuit boards (PCBs) and flexible electronics. Its ability to form stable silver nanoparticles enhances the conductivity and performance of electronic components .

Case Study:

Research demonstrated that conductive inks formulated with this compound showed superior electrical conductivity compared to traditional silver inks, leading to more efficient energy transfer in electronic devices .

Potential for Environmental Remediation:

this compound is being investigated for its role in environmental remediation processes aimed at removing pollutants from water sources. Its ability to release silver ions can aid in degrading organic pollutants effectively .

Case Study:

A recent study explored the use of AgNPs synthesized from this compound in water treatment applications. The results indicated significant reductions in contaminant levels, showcasing the compound's potential as an eco-friendly solution for water purification .

Wirkmechanismus

The mechanism by which silver pentafluoropropionate exerts its effects involves the interaction of the silver ion with various molecular targets. Silver ions are known to interact with sulfhydryl groups in proteins, leading to the disruption of protein function. Additionally, silver ions can interact with nucleic acids, inhibiting replication and transcription processes. These interactions result in the antimicrobial properties of silver compounds .

Vergleich Mit ähnlichen Verbindungen

- Silver trifluoroacetate

- Silver tetrafluoroborate

- Silver bis(trifluoromethanesulfonyl)imide

- Silver hexafluoroantimonate (V)

Comparison: Silver pentafluoropropionate is unique due to its specific chemical structure, which imparts distinct properties compared to other silver salts. For instance, it has a higher melting point and different solubility characteristics. Additionally, the presence of the pentafluoropropionate group can influence its reactivity and interaction with other compounds .

Biologische Aktivität

Silver pentafluoropropionate (Ag(O₂CC₂F₅)₂) is a silver(I) complex with potential applications in various fields, notably in antimicrobial treatments and as a precursor in chemical vapor deposition (CVD) processes. This article delves into its biological activity, synthesis, and applications, supported by relevant data and research findings.

This compound can be synthesized through a straightforward precipitation method involving silver nitrate and pentafluoropropionic acid. The resulting compound is characterized by its thermal stability and ability to release silver ions, which are crucial for its biological activity.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂F₅O₂Ag |

| Molecular Weight | 239.94 g/mol |

| Melting Point | Decomposes above 503 K |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Silver compounds are widely recognized for their antimicrobial properties. Silver ions released from this compound exhibit effectiveness against a broad spectrum of pathogens, including bacteria, fungi, and viruses. Research indicates that silver nanoparticles (AgNPs) derived from this compound can be particularly effective due to their high surface area-to-volume ratio, which enhances their interaction with microbial cells.

- Mechanism of Action : Silver ions disrupt microbial cell membranes, interfere with metabolic processes, and generate reactive oxygen species (ROS), leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that AgNPs synthesized from this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 10 µg/mL for both strains, indicating strong antimicrobial potential .

- Biocompatibility : In vitro studies on human fibroblast cells revealed that this compound exhibits low cytotoxicity at concentrations used for antimicrobial applications. Cell viability assays showed over 85% viability at concentrations up to 50 µg/mL .

Applications in Medical Devices

This compound is increasingly utilized in the development of antimicrobial coatings for medical devices, particularly implants. The controlled release of silver ions from these coatings can prevent biofilm formation and infection.

Table 2: Release Rates of Silver Ions from Coatings

| Coating Material | Initial Release Rate (ppm/day) | Steady-State Concentration (ppm) |

|---|---|---|

| Ti6Al4V/AgNPs | 0.25 | 2.5 |

| Ti6Al4V/TNT/AgNPs | 0.44 - 0.77 | 0.77 |

Research Findings

Recent studies have focused on optimizing the CVD process using this compound as a precursor for creating silver nanoparticle coatings on titanium alloys. These coatings not only enhance the mechanical properties of the implants but also provide sustained antimicrobial activity through the gradual release of silver ions .

Eigenschaften

CAS-Nummer |

509-09-1 |

|---|---|

Molekularformel |

C3HAgF5O2 |

Molekulargewicht |

271.90 g/mol |

IUPAC-Name |

2,2,3,3,3-pentafluoropropanoic acid;silver |

InChI |

InChI=1S/C3HF5O2.Ag/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10); |

InChI-Schlüssel |

MLZZUGZJEKYORT-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(F)(F)F)(F)F)[O-].[Ag+] |

Kanonische SMILES |

C(=O)(C(C(F)(F)F)(F)F)O.[Ag] |

Key on ui other cas no. |

509-09-1 |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

422-64-0 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes silver pentafluoropropionate a suitable precursor for direct electron beam writing of silver compared to other silver carboxylates like silver 2,2-dimethylbutyrate?

A1: [] While both this compound and silver 2,2-dimethylbutyrate are silver carboxylates, they exhibit different deposition behaviors under electron beam irradiation. Silver 2,2-dimethylbutyrate shows a strong depletion in the center of the electron beam, hindering vertical growth. In contrast, this compound demonstrates a dwell-time-dependent deposition behavior, allowing for controlled vertical growth and fabrication of three-dimensional silver structures. This difference in behavior could be attributed to the differing decomposition pathways and volatility of the two precursors under the electron beam.

Q2: What are the characteristics of the silver structures fabricated using this compound as a precursor in direct electron beam writing?

A2: [] The silver structures fabricated using this compound are polycrystalline in nature and exhibit a silver content of over 50 atom %. They also demonstrate strong Raman enhancement, indicating their potential for use in plasmonic applications. The ability to directly write three-dimensional silver structures with such properties makes this compound a promising precursor for fabricating plasmonic device components.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.